molecular formula C11H13N3O2S B12246662 3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole

3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole

Cat. No.: B12246662
M. Wt: 251.31 g/mol
InChI Key: DMYYUKQWSFFHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with methyl groups and a nitroethyl-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Introduction of the Nitroethyl Group: The nitroethyl group can be introduced via a nitration reaction. This involves the reaction of the pyrazole derivative with a nitroalkane in the presence of a base such as sodium ethoxide.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction. This can be achieved by reacting the nitroethyl-pyrazole intermediate with a thiophene derivative in the presence of a coupling agent such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving nitro and thiophene groups.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

    Material Science: The electronic properties of the compound allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the nitroethyl-thiophene moiety, making it less versatile in terms of electronic properties.

    2-nitro-1-(thiophen-2-yl)ethane:

    Thiophene derivatives: While they share the thiophene moiety, they lack the pyrazole ring and nitro group, limiting their reactivity and applications.

Uniqueness

3,5-dimethyl-1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole is unique due to the combination of the pyrazole ring, nitro group, and thiophene moiety. This combination provides a versatile scaffold for various chemical reactions and applications in different fields.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitro-1-thiophen-2-ylethyl)pyrazole

InChI

InChI=1S/C11H13N3O2S/c1-8-6-9(2)14(12-8)10(7-13(15)16)11-4-3-5-17-11/h3-6,10H,7H2,1-2H3

InChI Key

DMYYUKQWSFFHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.